molecular formula C11H11BrO B14015901 5-Bromo-2-(propan-2-yl)-1-benzofuran CAS No. 19019-23-9

5-Bromo-2-(propan-2-yl)-1-benzofuran

Cat. No.: B14015901
CAS No.: 19019-23-9
M. Wt: 239.11 g/mol
InChI Key: YNDKQFKOMRVQAC-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and an isopropyl group on the benzofuran ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propan-2-yl)-1-benzofuran typically involves the bromination of 2-(propan-2-yl)-1-benzofuran. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yl)-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: The corresponding hydrogenated benzofuran derivative.

Scientific Research Applications

5-Bromo-2-(propan-2-yl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and isopropyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-propan-2-yl-1,3-benzoxazole: Similar structure but with an oxazole ring instead of a furan ring.

    5-Bromo-2-chlorobenzamide: Contains a bromine atom and a chlorobenzamide group.

    5-Bromo-2-iodo-N-(propan-2-yl)benzamide: Contains both bromine and iodine atoms with a benzamide group.

Uniqueness

5-Bromo-2-(propan-2-yl)-1-benzofuran is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

19019-23-9

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-2-propan-2-yl-1-benzofuran

InChI

InChI=1S/C11H11BrO/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7H,1-2H3

InChI Key

YNDKQFKOMRVQAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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